molecular formula C6H14O6 B000672 Mannitol CAS No. 69-65-8

Mannitol

Cat. No. B000672
CAS RN: 69-65-8
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KVTDHHQDSA-N
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Description

Mannitol is a naturally occurring polyol (sugar alcohol) with a wide range of applications in the food, pharmaceutical, medical, and chemical industries. Its production via fermentation has gained interest due to challenges associated with chemical production methods. Mannitol serves not only as a sweetener but also has important roles in medical and pharmaceutical formulations, where it is valued for its non-cariogenic nature and ability to adjust osmotic pressure (Saha & Racine, 2011).

Synthesis Analysis

Mannitol can be synthesized from D-mannose through a variety of chemical and biological pathways. One notable synthesis route involves the conversion of D-mannose into specific inhibitors such as 1,4-dideoxy-1,4-imino-D-talitol, highlighting the intricate chemical transformations mannitol undergoes (Fleet et al., 1988). Another approach involves the synthesis of aminocyclitols and trihydroxylated indolizidinone from D-mannitol, showcasing the versatility of mannitol as a precursor for various bioactive compounds (Gupta et al., 2011).

Molecular Structure Analysis

Mannitol's molecular structure contributes to its wide range of functionalities and applications. As a polyol, mannitol has multiple hydroxyl groups that make it highly soluble in water and give it the ability to interact with various biological molecules. Its structure is pivotal in the synthesis of complex molecules, such as aminocyclitols and various sugar derivatives, which are significant in pharmaceutical applications (Gupta et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving mannitol range from its synthesis from simple sugars to its conversion into various complex molecules. Mannitol's role as a competitive inhibitor of human liver α-mannosidase underlines its chemical reactivity and importance in inhibiting certain biochemical pathways (Fleet et al., 1988). Additionally, the biotechnological production of mannitol involves enzymatic reactions that convert fructose to mannitol with high yields, demonstrating mannitol's central role in metabolic engineering (Saha & Racine, 2011).

Physical Properties Analysis

Mannitol's physical properties, such as its high solubility in water and low reactivity with other sugars, make it a preferred ingredient in food and pharmaceutical products. Its ability to crystallize from fermentation broths highlights its ease of purification and preparation for commercial use. The physical properties of mannitol, including its crystalline form, are essential for its application in creating osmotically balanced solutions and as a carrier for drug delivery systems (Saha & Racine, 2011).

Chemical Properties Analysis

Mannitol's chemical properties, such as its role as a sugar alcohol and its functionality as a non-reducing sugar, contribute to its stability and make it an ideal ingredient in various formulations. Its ability to undergo specific chemical transformations enables the synthesis of targeted molecules with significant biological activities. Mannitol's compatibility with various chemical reactions underscores its utility in synthesizing medically relevant compounds (Gupta et al., 2011).

Scientific Research Applications

  • Medical Applications :

    • Neurological Use : Mannitol is effective in decreasing intracranial pressure by reducing cerebrospinal fluid volume and brain tissue water content, particularly in cases of brain edema (Donato et al., 1994). However, its efficacy in acute stroke treatment remains inconclusive, and more randomized trials are needed (Bereczki et al., 2000).
    • Renal Effects : High doses of mannitol can lead to acute renal failure in patients with pre-existing renal insufficiency (Visweswaran et al., 1997).
    • Cellular Impact : Hypertonic mannitol exposure induces apoptosis in endothelial cells through the activation of multiple signaling pathways (Malek et al., 1998).
  • Food Industry :

    • Mannitol is used as a non-metabolizable sweetener and antioxidant in foods, contributing to health-promoting effects (Wisselink et al., 2002). It's also a functional sweetener with applications in pharmaceutical, chemical, and medical industries due to its physiological benefits (Dai et al., 2017).
  • Biotechnological Production :

    • Advances in biological mannitol production include bacterial, yeast, and enzyme-based transformations. These methods are attractive due to issues associated with chemical production methods (Song & Vieille, 2009); (Saha & Racine, 2011).
  • Diabetes Management :

    • Mannitol can help control postprandial blood glucose by reducing intestinal glucose absorption and increasing muscle glucose uptake, making it a potential dietary supplement for diabetes management (Chukwuma et al., 2019).
  • Photosynthetic Production :

    • The engineered marine cyanobacterium Synechococcus sp. PCC 7002 can photosynthetically produce mannitol from CO2, enabling the biosynthesis of valuable sugars and sugar derivatives from carbon dioxide (Jacobsen & Frigaard, 2014).

Safety And Hazards

Common side effects from medical use include electrolyte problems and dehydration. Other serious side effects may include worsening heart failure and kidney problems . It is unclear if use is safe in pregnancy .

Future Directions

The increasing demand for mannitol has spurred many studies of its production. Biotechnological production of mannitol has received more attention and interest from scientists because of its known advantages over chemical synthesis and extraction from plants . The mannitol test is an indirect bronchial challenge test widely used in diagnosing asthma . Measuring airway hyperresponsiveness to mannitol provides a novel and reproducible test for assessing efficacy in intervention trials .

properties

IUPAC Name

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
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InChI Key

FBPFZTCFMRRESA-KVTDHHQDSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID1023235, DTXSID30858955
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Molecular Weight

182.17 g/mol
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Physical Description

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 300 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C
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Density

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C
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Mechanism of Action

Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. As a diurectic mannitol induces diuresis because it is not reabsorbed in the renal tubule, thereby increasing the osmolality of the glomerular filtrate, facilitating excretion of water, and inhibiting the renal tubular reabsorption of sodium, chloride, and other solutes. Mannitol promotes the urinary excretion of toxic materials and protects against nephrotoxicity by preventing the concentration of toxic substances in the tubular fluid. As an Antiglaucoma agent mannitol levates blood plasma osmolarity, resulting in enhanced flow of water from the eye into plasma and a consequent reduction in intraocular pressure. As a renal function diagnostic aid mannitol is freely filtered by the glomeruli with less than 10% tubular reabsorption. Therefore, its urinary excretion rate may serve as a measurement of glomerular filtration rate (GFR). The exact mechanism of action of inhaled mannitol in the symptomatic maintenance treatment of cystic fibrosis remains unclear. It is hypothesized that mannitol produces an osmotic gradient across the airway epithelium that draws fluid into the extracellular space and alters the properties of the airway surface mucus layer, allowing easier mucociliary clearance., MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER., ...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION.
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Product Name

Mannitol

Color/Form

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

CAS RN

69-65-8, 87-78-5
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Melting Point

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C
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Record name Mannitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-MANNITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
760,000
Citations
OS Better, I Rubinstein, JM Winaver, JP Knochel - Kidney international, 1997 - Elsevier
… of mannitol. This was followed by Selkurt in 1945 who showed that mannitol ameliorated ischemic ARF in the dog [3]. In the half century that elapsed since then, mannitol prophylaxis …
Number of citations: 220 www.sciencedirect.com
AR Nissenson, RE Weston… - Western Journal of …, 1979 - ncbi.nlm.nih.gov
… Pharmacokinetics Because orally administered mannitol is … dose, the half-life of mannitol in the circulating plasma is 15 … mannitol excretion is greatly reduced and retained mannitol …
Number of citations: 68 www.ncbi.nlm.nih.gov
SH Song, C Vieille - Applied microbiology and biotechnology, 2009 - Springer
… mannitol oxidation produces NAD(P)H that can be indirectly converted to ATP, mannitol is a highly efficient respiratory source, and mannitol … Mannitol has several properties that make it …
Number of citations: 165 link.springer.com
SE Warren, RC Blantz - Archives of internal medicine, 1981 - jamanetwork.com
• Mannitol is an osmotic diuretic with properties that suit … Mannitol can be used prophylactically, as a diagnostic aid, or as therapy for the oliguric state. The diuretic properties of mannitol …
Number of citations: 98 jamanetwork.com
I Roberts, G Schierhout… - … of systematic reviews, 2003 - researchonline.lshtm.ac.uk
… dosage, mannitol may pass from the … mannitol therapy regimens, of mannitol compared to other intracranial pressure (ICP) lowering agents, and to quantify the effectiveness of mannitol …
Number of citations: 106 researchonline.lshtm.ac.uk
HW Wisselink, RA Weusthuis, G Eggink… - International Dairy …, 2002 - Elsevier
… In this paper, we review the microbial production and properties of mannitol with a focus on mannitol production by lactic acid bacteria. The mannitol production in lactic acid bacteria is …
Number of citations: 456 www.sciencedirect.com
BC Saha, FM Racine - Applied microbiology and biotechnology, 2011 - Springer
… to mannitol. The enzyme responsible for conversion of fructose to mannitol is NADPH- or NADH-dependent mannitol … Fructose can also be converted to mannitol by using MDH in the …
Number of citations: 225 link.springer.com
JMH Stoop, JD Williamson, DM Pharr - Trends in Plant Science, 1996 - cell.com
… mannitol instead of sucrose. These experiments indicate that mannitol accumulation is enhanced by salt stress in mannitol-… and storage, or on mannitol's function as an osmolyte or as a …
Number of citations: 476 www.cell.com
H Shawkat, MM Westwood… - Continuing Education in …, 2012 - academic.oup.com
… Mannitol also establishes an osmotic gradient between plasma and brain cells, drawing water from the … for mannitol's osmotic action and cerebral oedema may be worsened by mannitol …
Number of citations: 168 academic.oup.com
AI Kim, MJ Akers, SL Nail - Journal of pharmaceutical sciences, 1998 - Elsevier
… and mannitol concentration on the physical state of freeze-dried mannitol when mannitol is … the relative concentration threshold above which crystalline mannitol can be observed by X-…
Number of citations: 330 www.sciencedirect.com

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